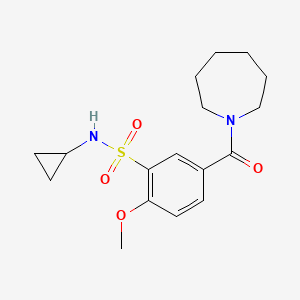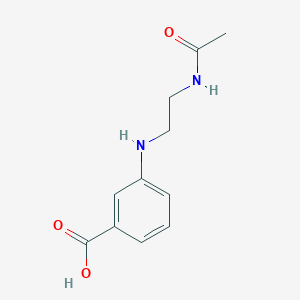![molecular formula C13H20N2O B7637806 3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one, also known as PTMQ, is a chemical compound that has been extensively studied in recent years. It is a synthetic molecule that has been found to have a wide range of potential applications in scientific research.
作用機序
3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one works by binding to specific proteins or enzymes in the body, thereby altering their activity. This can lead to a variety of biochemical and physiological effects, depending on the protein or enzyme that is targeted. 3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one has been found to bind to several different proteins and enzymes, including protein kinase C, which is involved in cell signaling pathways, and acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one depend on the specific protein or enzyme that it targets. For example, when 3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one binds to protein kinase C, it can lead to changes in cell signaling pathways, which can affect cell growth, differentiation, and survival. When 3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one binds to acetylcholinesterase, it can inhibit its activity, leading to an increase in acetylcholine levels in the brain. This can have a variety of effects on cognitive function, including improvements in memory and attention.
実験室実験の利点と制限
One of the primary advantages of using 3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one in lab experiments is its excellent fluorescent properties. This makes it an ideal candidate for use in imaging studies, as it can be easily detected and tracked in living cells and tissues. Additionally, 3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one is relatively easy to synthesize, and it has a wide range of potential applications in various fields.
However, there are also some limitations to using 3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results. Additionally, 3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one can be toxic at high concentrations, which could limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one. One area of interest is in its use as a fluorescent probe for imaging studies. Researchers are exploring ways to improve its fluorescent properties and to develop new imaging techniques that can take advantage of its unique properties.
Another area of interest is in its use as a catalyst in organic synthesis reactions. Researchers are exploring ways to optimize its catalytic activity and to develop new reactions that can be catalyzed by 3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one.
Finally, researchers are also exploring new applications for 3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one in drug discovery and development. Its ability to target specific proteins and enzymes makes it an attractive candidate for the development of new drugs that can treat a variety of diseases and disorders.
合成法
3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one can be synthesized through a multi-step process that involves the reaction of 2-aminoacetophenone with isopropylamine, followed by cyclization with formaldehyde. The resulting compound is then reduced to yield 3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one. This synthesis method has been optimized over the years to increase yield and purity, and it has been successfully used to produce 3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one on a large scale.
科学的研究の応用
3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one has been widely used in scientific research due to its potential applications in various fields. One of the primary uses of 3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one is as a fluorescent probe for imaging studies. 3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one has been shown to have excellent fluorescent properties, making it an ideal candidate for use in imaging studies. It has also been used as a catalyst in organic synthesis reactions, as well as in drug discovery and development.
特性
IUPAC Name |
3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)14-8-11-7-10-5-3-4-6-12(10)15-13(11)16/h7,9,14H,3-6,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMOUIGOYLFNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC2=C(CCCC2)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide](/img/structure/B7637738.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)
![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)
![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)


![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)
![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)
